Compstatin (trifluoroacetate salt)

Complement inhibition C3 convertase IC50

Compstatin (trifluoroacetate salt) is the prototypical, disulfide-bridged cyclic peptide inhibitor of complement C3. Its micromolar affinity (IC50 63 µM classical, 12 µM alternative) makes it an irreplaceable benchmark for assay validation, SAR studies, and non-human primate models—unlike high-affinity clinical analogs that saturate targets. The TFA salt ensures optimal solubility (10 mg/mL in DMSO/PBS) and defined MW (1550.8 g/mol). For baseline C3 inhibition without confounding high potency, this is the definitive tool.

Molecular Formula C66H99N23O17S2
Molecular Weight 1550.8 g/mol
Cat. No. B10823240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCompstatin (trifluoroacetate salt)
Molecular FormulaC66H99N23O17S2
Molecular Weight1550.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N)N
InChIInChI=1S/C66H99N23O17S2/c1-8-32(6)50(68)63(104)86-46-27-108-107-26-45(62(103)89-53(33(7)90)54(69)95)85-56(97)39(14-11-17-74-66(70)71)80-59(100)43(20-36-24-73-29-78-36)83-58(99)42(19-35-23-72-28-77-35)79-48(92)25-76-55(96)41(18-34-22-75-38-13-10-9-12-37(34)38)82-60(101)44(21-49(93)94)84-57(98)40(15-16-47(67)91)81-64(105)51(30(2)3)88-65(106)52(31(4)5)87-61(46)102/h9-10,12-13,22-24,28-33,39-46,50-53,75,90H,8,11,14-21,25-27,68H2,1-7H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,96)(H,79,92)(H,80,100)(H,81,105)(H,82,101)(H,83,99)(H,84,98)(H,85,97)(H,86,104)(H,87,102)(H,88,106)(H,89,103)(H,93,94)(H4,70,71,74)/t32-,33+,39-,40-,41-,42-,43-,44-,45-,46-,50-,51-,52-,53+/m0/s1
InChIKeyRDTRHBCZFDCUPW-VIQUDRKJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compstatin (Trifluoroacetate Salt) for Complement Research: Core Pharmacological and Biophysical Benchmarks


Compstatin (trifluoroacetate salt) is a 13-residue, disulfide-bridged cyclic peptide that functions as a prototypical inhibitor of the central complement component C3, thereby suppressing all three major pathways of complement activation [1]. Its inhibitory potency, established as IC50 values of 63 µM for the classical pathway and 12 µM for the alternative pathway in hemolytic assays, defines the baseline against which all subsequent analogs are measured . The compound exhibits strict species specificity for primate C3 , and the trifluoroacetate (TFA) salt form is the standard for research procurement, characterized by a defined molecular weight (1550.8 g/mol) and established solubility parameters (e.g., 10 mg/mL in DMSO and PBS) .

Why Generic C3 Inhibitor Substitution Fails: The Compstatin (Trifluoroacetate Salt) Differentiation Mandate


The complement C3 inhibition landscape has evolved from the micromolar-affinity parent peptide, Compstatin, to a series of high-affinity, clinically-advanced analogs, including Cp40, pegcetacoplan, and POT-4. However, these advanced molecules are not simply interchangeable with the parent compound [1]. Attempting to substitute Compstatin (trifluoroacetate salt) with a clinical candidate like pegcetacoplan in a research setting is confounded by vastly divergent molecular weights (1.5 kDa vs. ~43 kDa), affinities (KD ~ µM vs. KD ~ nM/pM), and pharmacokinetic properties due to pegylation [2]. Conversely, assuming that any analog with improved affinity will perform similarly to Compstatin (trifluoroacetate salt) in established in vitro or ex vivo models—such as the human whole blood model of extracorporeal circulation or baboon in vivo models—ignores critical differences in solubility, species cross-reactivity, and the precise biological context of the original validation [3]. The quantitative evidence below defines exactly where Compstatin (trifluoroacetate salt) maintains a distinct and verifiable role relative to its closest analogs.

Compstatin (Trifluoroacetate Salt) Evidence Guide: Quantified Differentiation from Key Analogs


Potency Differentiation: Baseline IC50 Values vs. Affinity-Optimized Analogs Cp40 and POT-4

Compstatin (trifluoroacetate salt) establishes the baseline affinity for the compstatin class with micromolar potency, in stark contrast to the nanomolar and picomolar affinities of later-generation clinical analogs. In standard hemolytic assays, Compstatin inhibits the classical and alternative complement pathways with IC50 values of 63 µM and 12 µM, respectively . This is in contrast to the third-generation analog Cp40 (AMY-101), which binds C3b with a KD of 0.5 nM and exhibits an IC50 of 66 nM in a complement inhibition ELISA [1]. Another derivative, POT-4 (AL-78898A), demonstrates a KD of 10.3 nM and an IC50 of 132 nM [2]. This >1,000-fold difference in affinity and potency means that while Cp40 and POT-4 are optimized for therapeutic applications requiring high on-target saturation, Compstatin (trifluoroacetate salt) remains the essential tool for mechanistic studies where the original, unoptimized pharmacophore is required or when a less potent control is necessary.

Complement inhibition C3 convertase IC50 KD Structure-activity relationship

Species Specificity: Primate-Selective Activity vs. Cross-Reactive Analogs

A defining characteristic of Compstatin (trifluoroacetate salt) is its strict species specificity for primate complement C3, a property that is not universally conserved among its analogs. Compstatin does not inhibit rodent complement . In contrast, certain optimized analogs, such as Cp40, have been shown to retain significant activity on non-primate C3 from species like rat and mouse [1]. For example, while Compstatin exhibits no measurable inhibition in rodent plasma, Cp40 demonstrates a KD for mouse C3b in the nanomolar range [1]. This divergence has critical implications for in vivo disease modeling. Compstatin (trifluoroacetate salt) remains the validated tool for primate-specific studies, including the baboon model of heparin- and protamine-induced complement activation where it inhibited the generation of C3b, C3c, and iC3b at 21 mg/kg [2].

Species specificity C3 binding Non-human primate model Preclinical validation

Solubility and Formulation: Defined Aqueous and Solvent Compatibility vs. Pegylated Derivatives

Compstatin (trifluoroacetate salt) offers a well-defined solubility profile that is critical for reproducible in vitro assay development, contrasting with the formulation complexity of pegylated clinical analogs like pegcetacoplan. The TFA salt form of Compstatin is soluble in PBS (pH 7.2) at 10 mg/mL and in DMSO at 10 mg/mL . This straightforward solubility allows for simple preparation of stock solutions for cell-based or biochemical assays. In contrast, pegcetacoplan is a pegylated molecule of ~43 kDa designed for subcutaneous administration and has a vastly different hydrodynamic radius and solubility behavior, which can impact its use in certain in vitro assays without careful optimization [1]. The unmodified, low-molecular-weight nature of Compstatin (trifluoroacetate salt) (1550.8 g/mol) makes it ideal for experiments requiring defined molar concentrations without the complicating factor of a large polyethylene glycol (PEG) moiety.

Peptide solubility Formulation DMSO solubility PBS stability In vitro assay

In Vivo Efficacy in Primate Models: Validated Systemic Activity vs. Optimized Analogs

Compstatin (trifluoroacetate salt) is validated in a specific and challenging in vivo model of acute complement activation in non-human primates, a context in which not all high-affinity analogs have been directly compared. In a baboon model of heparin- and protamine-induced complement activation, administration of Compstatin at 21 mg/kg significantly inhibited the generation of the C3 cleavage products C3b, C3c, and iC3b [1]. This in vivo benchmark is crucial because it demonstrates that the compound, despite its micromolar affinity, can achieve pharmacologically relevant effects in a primate model. While more potent analogs like Cp40 have also shown efficacy in primate models (e.g., inhibiting hemolysis in an ex vivo PNH model at an IC50 of ~4 µM [2]), the original Compstatin (trifluoroacetate salt) provides a historical and well-documented reference point for systemic C3 inhibition in primates. This body of evidence supports its continued use as a control in experiments seeking to replicate or build upon these early findings.

Non-human primate Baboon model In vivo efficacy Heparin-protamine C3 cleavage

Compstatin (Trifluoroacetate Salt): Targeted Research and Preclinical Development Applications


Validation and Calibration of Complement Inhibition Assays

Compstatin (trifluoroacetate salt) is the ideal tool for establishing baseline performance in new or existing complement inhibition assays. Its well-defined, micromolar-range IC50 values (63 µM for classical and 12 µM for alternative pathways) serve as a reliable benchmark for assay validation, ensuring that experimental systems are responding appropriately to a known C3 inhibitor . Unlike more potent analogs, its lower affinity allows for the observation of full dose-response curves without the risk of immediate target saturation, which is essential for calculating accurate IC50 values and comparing the potency of novel inhibitors.

Mechanistic Studies in Non-Human Primate Models

For studies requiring a validated C3 inhibitor in non-human primate models, Compstatin (trifluoroacetate salt) is a proven and extensively documented tool . Its established efficacy in the baboon heparin/protamine model provides a critical reference for experiments investigating acute complement activation, inflammation, and coagulopathy in primates. Its strict primate specificity also ensures that any observed effects are due to its action on the target species' C3, without the confounding variable of off-target rodent activity [1].

Control for Analog Development and Structure-Activity Relationship (SAR) Studies

As the parent compound of the compstatin family, Compstatin (trifluoroacetate salt) is an essential control for any medicinal chemistry or SAR program focused on developing novel C3 inhibitors . Researchers can directly compare the binding affinity, inhibitory potency, and pharmacokinetic properties of their newly synthesized analogs to the original scaffold, using the quantitative differences (e.g., the >1,000-fold improvement in affinity for Cp40 [1]) to benchmark their own lead optimization efforts.

In Vitro Studies of Extracorporeal Circulation and Biomaterial-Induced Inflammation

Compstatin (trifluoroacetate salt) is a key research tool for in vitro models of extracorporeal circulation, such as cardiopulmonary bypass circuits. It has been demonstrated to inhibit C3a generation, polymorphonuclear leukocyte (PMN) activation, and PMN adhesion to polymer surfaces in an isolated human whole blood model at a concentration of 70 µM . This specific application highlights the compound's utility in studying complement-mediated inflammation on biomaterials and medical devices, a setting where the parent compound's properties are well-characterized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Compstatin (trifluoroacetate salt)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.